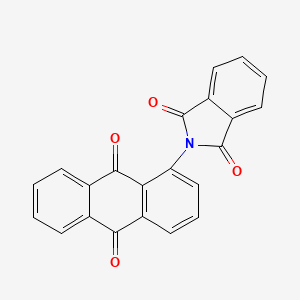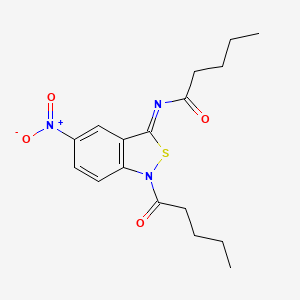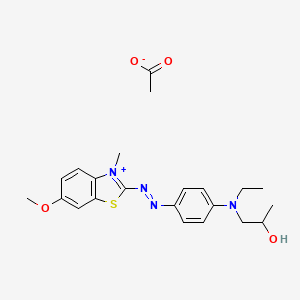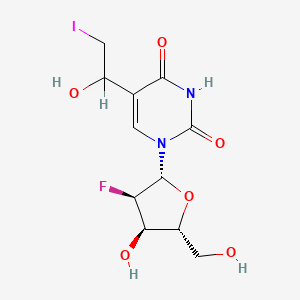
5-(1-Hydroxy-2-iodoethyl)-2'-fluoro-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include a hydroxy-iodoethyl group and a fluorine atom. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:
Iodination: Introduction of the iodine atom at the desired position.
Fluorination: Incorporation of the fluorine atom.
Hydroxylation: Addition of the hydroxy group.
Each of these steps requires specific reagents and conditions. For example, iodination might be achieved using iodine and a suitable oxidizing agent, while fluorination could involve the use of a fluorinating reagent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the iodine atom could yield a variety of substituted derivatives.
Applications De Recherche Scientifique
5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes, particularly those involving nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Mécanisme D'action
The mechanism of action of 5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The hydroxy-iodoethyl group and the fluorine atom can disrupt base pairing and DNA replication, leading to cytotoxic effects. This makes it a potential candidate for antiviral and anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.
5-Fluoro-2’-deoxyuridine: A fluorinated nucleoside analog used in cancer treatment.
2’-Fluoro-2’-deoxyuridine: A simpler fluorinated analog without the hydroxy-iodoethyl group.
Uniqueness
5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine is unique due to the combination of the hydroxy-iodoethyl group and the fluorine atom. This dual modification enhances its ability to interfere with nucleic acid metabolism, making it a more potent agent compared to its simpler analogs.
Propriétés
Numéro CAS |
123881-89-0 |
|---|---|
Formule moléculaire |
C11H14FIN2O6 |
Poids moléculaire |
416.14 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1-hydroxy-2-iodoethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14FIN2O6/c12-7-8(18)6(3-16)21-10(7)15-2-4(5(17)1-13)9(19)14-11(15)20/h2,5-8,10,16-18H,1,3H2,(H,14,19,20)/t5?,6-,7-,8-,10-/m1/s1 |
Clé InChI |
NUMINAFWUAILCU-QZPVKTSASA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)C(CI)O |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C(CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



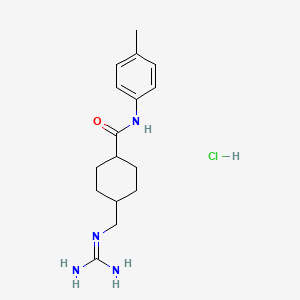

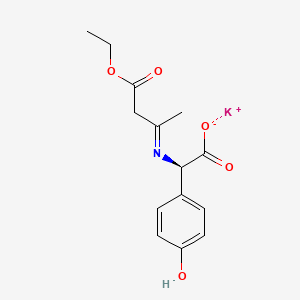
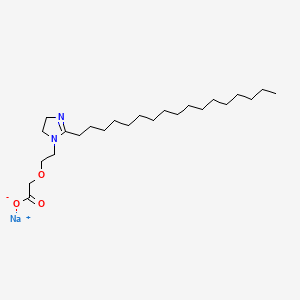
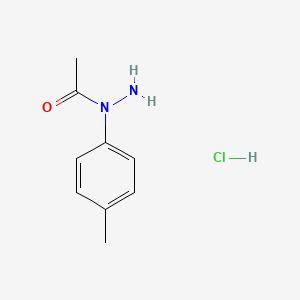
![Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12693700.png)


